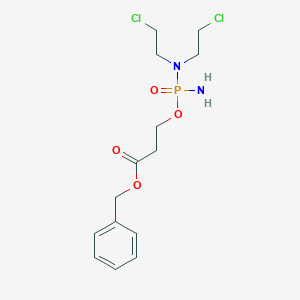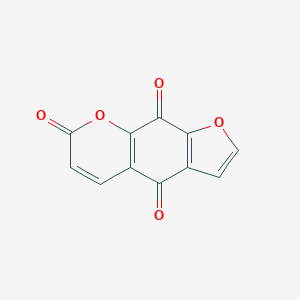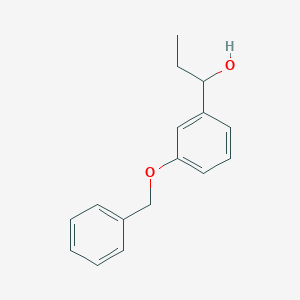
Hydrocortisone 21-butyrate
Vue d'ensemble
Description
Hydrocortisone 21-butyrate is a synthetic glucocorticoid derived from hydrocortisone, a naturally occurring steroid hormone. It is a white, odorless, crystalline powder that is soluble in alcohol, ether, and chloroform. This compound is used in a variety of scientific research applications, including in laboratory experiments, to study the biochemical and physiological effects of the hormone.
Applications De Recherche Scientifique
Traitement des maladies cutanées graves
L'hydrocortisone 17-butyrate (HCB-17) est un nouveau corticostéroïde topique non fluoré qui a été approuvé pour traiter les maladies cutanées graves telles que le psoriasis et l'eczéma . Une étude en double aveugle a été réalisée avec une comparaison appariée entre 0,1 % de HCB-17 et d'autres corticostéroïdes chez des patients souffrant de ces maladies .
Troubles endocriniens
Le butyrate d'hydrocortisone est également utilisé pour traiter les troubles endocriniens (hormonaux) tels que l'insuffisance surrénale et la maladie d'Addison .
Profil d'impuretés
Une étude s'est concentrée sur le profilage des impuretés par le biais d'études de dégradation forcée du butyrate d'hydrocortisone dans une lotion à 0,1 % . Les impuretés identifiées comprenaient l'hydrocortisone, l'hydrocortisone-21-butyrate, l'éther énolique 3-méthyl 17-butyrate d'hydrocortisone et le méthylorthobutyrate 17, 21 d'hydrocortisone .
Activités anti-inflammatoires
Les activités anti-inflammatoires systémiques du butyrate d'hydrocortisone ont été examinées pour leurs effets sur la dermatite au dinitrochlorobenzène, l'œdème à la carraghénine, le granulome à la boule de coton et l'arthrite adjuvante chez les rats et par le test d'œdème allergique retardé chez les souris
Mécanisme D'action
Target of Action
Hydrocortisone 21-butyrate, a corticosteroid, primarily targets the cytosolic glucocorticoid receptor . This receptor plays a crucial role in regulating a variety of important cardiovascular, metabolic, immunologic, and homeostatic functions .
Biochemical Pathways
The binding of hydrocortisone to the glucocorticoid receptor leads to the inhibition of genes that code for cytokines such as IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha . The most significant of these is IL-2. This results in reduced cytokine production, limiting T cell proliferation. Glucocorticoids also suppress humoral immunity, causing B cells to express lower amounts of IL-2 and IL-2 receptors .
Result of Action
The molecular and cellular effects of this compound’s action are primarily anti-inflammatory and immunosuppressive. It is used to treat inflammation due to corticosteroid-responsive dermatoses . By reducing cytokine production and limiting T cell proliferation, it helps manage conditions such as arthritis, lupus, severe psoriasis, severe asthma, ulcerative colitis, and Crohn’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain substances, such as β-cyclodextrin, can catalyze the rearrangement of this compound into a form of lower biological activity . Understanding these environmental influences can help optimize the use and effectiveness of the drug.
Analyse Biochimique
Biochemical Properties
Hydrocortisone 21-butyrate interacts with various biomolecules in the body. It binds to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is essential for life and regulates or supports a variety of important cardiovascular, metabolic, immunologic, and homeostatic functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This binding triggers a variety of important cardiovascular, metabolic, immunologic, and homeostatic effects .
Temporal Effects in Laboratory Settings
It is known that corticosteroids are metabolized primarily in the liver and are then excreted by the kidneys . Some of the topical corticosteroids and their metabolites are also excreted into the bile .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver via CYP3A4 . Corticosteroids are then excreted by the kidneys. Some of the topical corticosteroids and their metabolites are also excreted into the bile .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It binds to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytosol, where it binds to the glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus .
Propriétés
IUPAC Name |
[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O6/c1-4-5-21(29)31-14-20(28)25(30)11-9-18-17-7-6-15-12-16(26)8-10-23(15,2)22(17)19(27)13-24(18,25)3/h12,17-19,22,27,30H,4-11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNQMPPBWQTLFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Hydrocortisone 21-butyrate absorbed and metabolized in the skin?
A: this compound undergoes complete hydrolysis during dermal absorption, primarily yielding Hydrocortisone as the active metabolite. This process has been demonstrated in a single-pass perfusion model using rabbit ears, where this compound applied topically resulted in detectable Hydrocortisone levels in the effluent. [, ] Interestingly, Hydrocortisone 21-hemisuccinate, another ester derivative, exhibited incomplete hydrolysis (about two-thirds) under similar conditions, highlighting the influence of ester structure on skin metabolism. []
Q2: Does the presence of albumin in the perfusion fluid affect the dermal absorption rate of this compound?
A: Research suggests that albumin does not significantly affect the dermal absorption rate of this compound. In a study comparing perfusion solutions with and without albumin, no significant difference was observed in the appearance rate of Hydrocortisone (following this compound hydrolysis) in the effluent. [] This finding suggests that serum albumin, a major protein component of blood plasma, may not play a significant role in enhancing the systemic uptake of topically applied this compound.
Q3: What are the potential therapeutic implications of Hydrocortisone 17-butyrate degradation by skin microorganisms?
A: Hydrocortisone 17-butyrate can be degraded by certain bacteria commonly found on the skin, particularly bacilli like Escherichia coli, Klebsiella oxytoca, and Pseudomonas aeruginosa. [] This degradation can lead to the formation of Hydrocortisone and this compound. This microbial metabolism might impact the therapeutic efficacy of Hydrocortisone 17-butyrate by reducing its concentration and potentially altering its local activity profile. []
Q4: How does the receptor affinity of this compound compare to Hydrocortisone and other related esters?
A: Esterification at the 21-position, as seen in this compound, generally leads to a significant decrease in receptor affinity compared to the parent glucocorticoid, Hydrocortisone. [] This reduction in binding affinity is attributed to the steric hindrance imposed by the bulky ester group at the 21-position, limiting its interaction with the glucocorticoid receptor. Conversely, 17-esters like Hydrocortisone 17-butyrate exhibit a significantly higher receptor affinity than Hydrocortisone. [] Double esters like Hydrocortisone butyrate (containing both 17 and 21-ester functionalities) demonstrate a receptor affinity comparable to Hydrocortisone itself, suggesting a balancing effect between the two esterification positions. []
Q5: How does the metabolism of Hydrocortisone butyrate contribute to its short duration of action?
A: Hydrocortisone butyrate, a double ester glucocorticoid, undergoes rapid metabolism in the skin, contributing to its relatively short duration of action. [] This rapid metabolism is attributed to cutaneous esterases that cleave the ester bonds, initially at the 21-position, forming Hydrocortisone 17-butyrate, which possesses higher receptor affinity and thus greater potency. [] This active metabolite then undergoes further metabolism through isomerization to this compound and eventually to Hydrocortisone, with each step yielding metabolites with reduced activity. [] This rapid metabolic inactivation ensures a localized and time-limited therapeutic effect, potentially minimizing systemic side effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate](/img/structure/B30861.png)


![(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide](/img/structure/B30882.png)









